molecular formula C21H34O2 B14812673 -3 Arachidonic Acid methyl ester

-3 Arachidonic Acid methyl ester

Cat. No.: B14812673
M. Wt: 318.5 g/mol
InChI Key: OHQGIWOBGITZPC-ARQYDCTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

-3 Arachidonic Acid methyl ester: is a rare polyunsaturated fatty acid esterified with a methyl group. It is a neutral, lipid-soluble form of -3 Arachidonic Acid, which is essential for normal growth and development. This compound is part of the -3 fatty acids group, known for their anti-inflammatory and autoimmune activity reduction properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: -3 Arachidonic Acid methyl ester can be synthesized through the esterification of -3 Arachidonic Acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and various peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst can be used.

    Substitution: Strong nucleophiles like Grignard reagents or organolithium compounds are typically employed.

Major Products:

Scientific Research Applications

Chemistry: -3 Arachidonic Acid methyl ester is used as a reference standard for the quantification of -3 Arachidonic Acid in biological samples. It is also employed in the synthesis of complex lipid molecules for research purposes .

Biology: The compound is utilized to study lipid behavior and lipid-protein interactions within cellular membranes. It helps in understanding the role of lipids in cell signaling and membrane dynamics .

Medicine: Due to its anti-inflammatory properties, this compound is investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases. It is also studied for its role in cardiovascular health .

Industry: In the industrial sector, this compound is used in the formulation of specialized dietary supplements and functional foods aimed at promoting cardiovascular and overall health .

Mechanism of Action

Properties

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

methyl (8E,11E,14E,17E)-icosa-8,11,14,17-tetraenoate

InChI

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-20H2,1-2H3/b5-4+,8-7+,11-10+,14-13+

InChI Key

OHQGIWOBGITZPC-ARQYDCTJSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/CCCCCCC(=O)OC

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCCCC(=O)OC

Origin of Product

United States

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